{5-[(5-fluoro-2-methylphenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate
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Description
Scientific Research Applications
Synthesis and Structure
- The compound is part of a series of N-phenylpyrazolyl aryl methanones derivatives, including those with arylthio/sulfinyl/sulfonyl groups, synthesized via multi-step reactions. These compounds, including the one , have been characterized for their crystal structure and show significant potential in various applications due to their unique structural properties (Wang et al., 2015).
Biological Activities
- Some compounds in this class demonstrate favorable herbicidal and insecticidal activities, suggesting potential agricultural applications. The specific compound may share similar properties, contributing to its relevance in scientific research (Wang et al., 2015).
Molecular Transformations
- Studies on related pyrazole compounds have revealed interesting molecular transformations under various conditions, such as thermal, acid-catalyzed, and photolytic processes. These transformations could have implications for the development of new compounds with specific properties (Vasin et al., 2014).
Medicinal Applications
- The pyrazole class of compounds, to which this compound belongs, has been actively studied in drug discovery. Research focusing on the synthesis and validation of pyrazole derivatives, including their biological properties like antioxidant, anti-breast cancer, and anti-inflammatory activities, highlights the medicinal potential of these compounds (Thangarasu et al., 2019).
Antimicrobial and Antitubercular Activities
- Recent studies have synthesized derivatives of pyrazole and evaluated them for antimicrobial and antitubercular activities. Molecular docking studies have been conducted to understand the potential of such compounds as antitubercular agents, which may include the compound (Shingare et al., 2022).
Properties
IUPAC Name |
[5-(5-fluoro-2-methylphenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,4-dichlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2FN2O4S/c1-15-8-10-18(28)13-22(15)35(32,33)24-19(23(29-30(24)2)16-6-4-3-5-7-16)14-34-25(31)17-9-11-20(26)21(27)12-17/h3-13H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOFHALGWSYYCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)C2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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